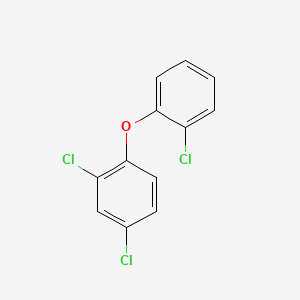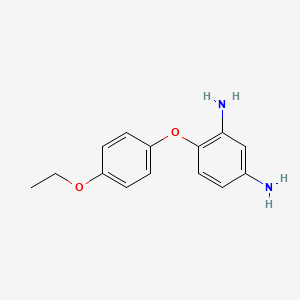
6-Chloro-5-methylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methylhexanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a chlorine atom and a methyl group attached to a hexanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylhexanal can be achieved through several methods. One common approach involves the chlorination of 5-methylhexanal. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This reagent is known for its ability to selectively chlorinate aliphatic compounds at specific positions, making it suitable for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
Oxidation: 6-Chloro-5-methylhexanoic acid
Reduction: 6-Chloro-5-methylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-5-methylhexanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aldehydes and chlorinated compounds on biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylhexanal is primarily determined by its functional groups. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-5-methylhexanal: Similar structure but with the chlorine atom at a different position.
6-Bromo-5-methylhexanal: Similar structure with a bromine atom instead of chlorine.
6-Chloro-5-methylheptanal: Similar structure with an additional carbon atom in the chain.
Uniqueness
6-Chloro-5-methylhexanal is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and chemical properties. This unique structure allows for selective reactions that may not be possible with other similar compounds.
Properties
CAS No. |
65885-31-6 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
6-chloro-5-methylhexanal |
InChI |
InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9/h5,7H,2-4,6H2,1H3 |
InChI Key |
XFPNFGARFIACSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


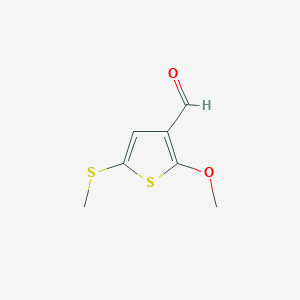

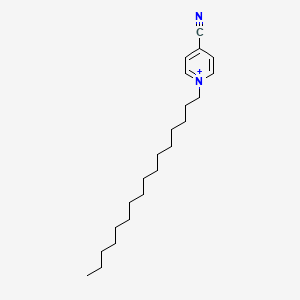

![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
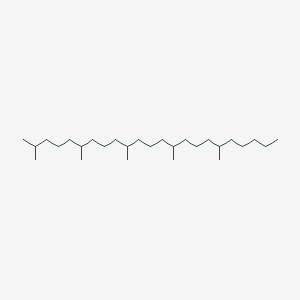
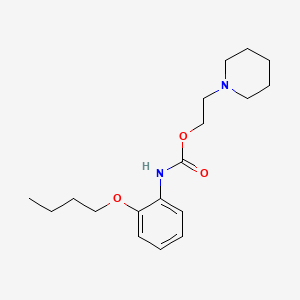

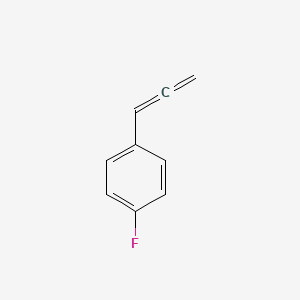
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
